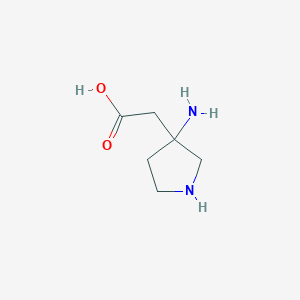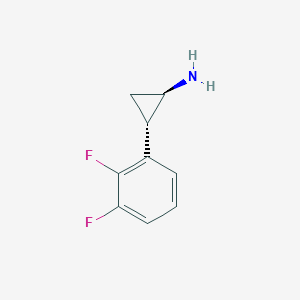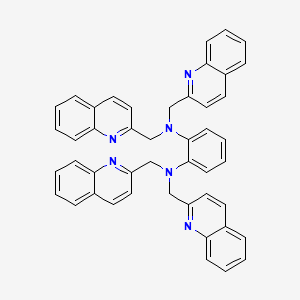
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with butan-2-ol under specific conditions. One common method includes:
Starting Materials: 4-chloro-1-ethyl-1H-pyrazole and butan-2-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or to convert the pyrazole ring into a more saturated structure.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-one, while substitution of the chloro group with an amine can produce 3-(4-Amino-1-ethyl-1H-pyrazol-5-yl)butan-2-ol.
科学研究应用
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The chloro and ethyl groups on the pyrazole ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group in the butanol side chain can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)butan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)butan-2-ol: Similar structure but with a bromo group instead of a chloro group.
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)pentan-2-ol: Similar structure but with a pentanol side chain instead of a butanol side chain.
Uniqueness
The unique combination of a chloro group, an ethyl group, and a butanol side chain in 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
属性
分子式 |
C9H15ClN2O |
|---|---|
分子量 |
202.68 g/mol |
IUPAC 名称 |
3-(4-chloro-2-ethylpyrazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H15ClN2O/c1-4-12-9(6(2)7(3)13)8(10)5-11-12/h5-7,13H,4H2,1-3H3 |
InChI 键 |
BHJLTIQQWMPBRO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C=N1)Cl)C(C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


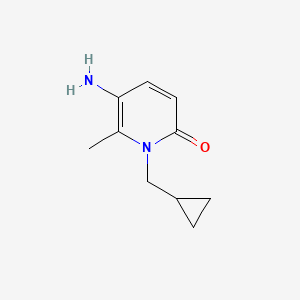
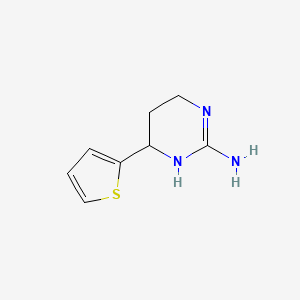
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
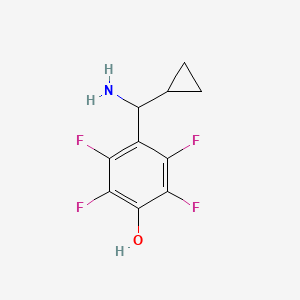
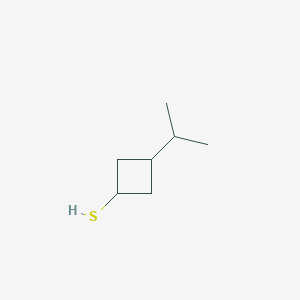
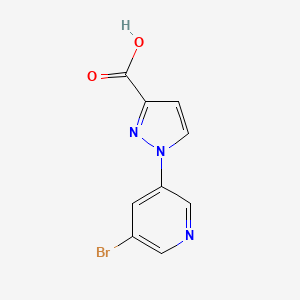
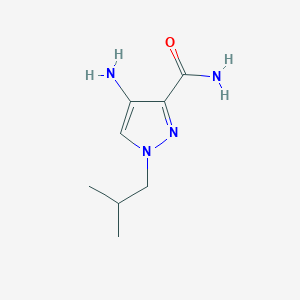
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
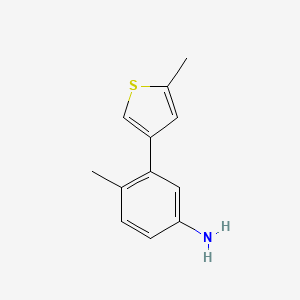
![4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067658.png)
